Et-OH-Deoxyamino-C

Description

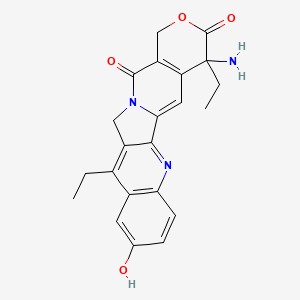

Structure

2D Structure

3D Structure

Properties

CAS No. |

126266-01-1 |

|---|---|

Molecular Formula |

C22H21N3O4 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

19-amino-10,19-diethyl-7-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C22H21N3O4/c1-3-12-13-7-11(26)5-6-17(13)24-19-14(12)9-25-18(19)8-16-15(20(25)27)10-29-21(28)22(16,23)4-2/h5-8,26H,3-4,9-10,23H2,1-2H3 |

InChI Key |

CVMYVWDTIHBRFA-UHFFFAOYSA-N |

SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)O |

Synonyms |

7-ethyl-10-hydroxy-20-deoxyaminocamptothecin Et-OH-deoxyamino-C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action for Et Oh Deoxyamino C

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a compound and observing the resulting changes in its efficacy, specificity, or mechanism of action, researchers can identify crucial structural features responsible for its biological effects. These insights are vital for optimizing existing compounds or designing novel molecules with improved therapeutic properties.

Identification of Key Structural Determinants for Molecular Interaction

Identifying key structural determinants involves pinpointing specific functional groups, atomic arrangements, or spatial features within a molecule that are essential for its interaction with a biological target, such as a receptor, enzyme, or nucleic acid. These determinants dictate the molecule's binding affinity, selectivity, and ultimately, its biological activity.

However, specific structural determinants for the compound "Et-OH-Deoxyamino-C" could not be identified from the available search results.

Design of this compound Analogues for Enhanced Specificity

SAR studies provide the foundational knowledge for designing analogues of a lead compound to enhance specific properties, such as increasing potency, improving selectivity for a particular target, or optimizing pharmacokinetic profiles. This process involves making targeted modifications to the original molecule's structure and evaluating the biological impact of these changes.

Common strategies employed in analogue design include:

Modification of Functional Groups: Altering or replacing existing functional groups (e.g., hydroxyls, amines, ethyl groups) can probe their role in molecular interactions and binding. For example, in studies involving macrolide antibiotics, modifications to the deoxyamino sugar moiety, such as altering its structure or oxidation state, have been shown to significantly impact substrate turnover and interaction with receptors nih.govacs.org.

Stereochemical Alterations: Changing the spatial arrangement of atoms can drastically alter a molecule's activity due to the chiral nature of biological targets.

Introduction of Novel Features: Incorporating new chemical moieties can explore new binding interactions, improve solubility, or enhance metabolic stability.

Systematic Analogue Synthesis: Creating libraries of compounds with incremental structural variations allows for a systematic mapping of the SAR landscape, identifying which structural features are most critical for activity.

Examples from related research illustrate these principles:

In the development of peptide receptor agonists, systematic substitutions, such as replacing amino acids with alanine (B10760859) (Ala) or alpha-aminoisobutyric acid (Aib), were used to understand conformational requirements and optimize potency mdpi.com.

Studies on anticancer agents have involved modifying linker groups and side chains to enhance efficacy and reduce toxicity, demonstrating how subtle structural changes can lead to significant improvements in biological activity nih.gov.

Research in glycobiology often involves tailoring sugar analogues to enhance their uptake by specific cells or to interfere with particular metabolic pathways, thereby improving specificity and efficacy in therapeutic or diagnostic applications nih.govfrontiersin.org.

However, specific analogue design strategies for "this compound" were not found in the provided literature.

Data Tables

Due to the absence of specific research findings for the compound "this compound" in the reviewed literature, data tables detailing its SAR or analogue studies cannot be generated.

Compound List

this compound

Biosynthetic Pathways and Metabolic Engineering Implications

Characterization of Putative Biosynthetic Enzymes Involved in Deoxyamino Sugar Synthesis

The biosynthesis of complex deoxyamino sugars from common nucleotide-activated sugars like dTDP-glucose involves a series of enzymatic reactions. The generation of Et-OH-Deoxyamino-C would likely require a cascade of enzymes, primarily aminotransferases, dehydratases, and glycosyltransferases.

Aminotransferases and Dehydratases Associated with Deoxyamino Sugar Formation

The initial steps in the formation of most deoxysugars are catalyzed by a conserved set of enzymes. The pathway typically begins with the conversion of a nucleoside diphosphate (NDP)-hexose to an NDP-4-keto-6-deoxyhexose, a reaction carried out by NDP-D-glucose-4,6-dehydratase. Subsequent modifications, including deoxygenation and amination, are key to generating the final deoxyamino sugar.

Aminotransferases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule, such as an amino acid, to a keto-sugar intermediate. Dehydratases are responsible for the removal of hydroxyl groups, a crucial step in forming the deoxy- functionality of the sugar. The coordinated action of these enzymes is essential for the synthesis of diverse deoxyamino sugars found in many natural products.

Table 1: Key Enzymes in Deoxyamino Sugar Biosynthesis

| Enzyme Class | Function | Substrate Example | Product Example |

| NDP-D-glucose-4,6-dehydratase | Catalyzes the initial deoxygenation at C-6. | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| Aminotransferase | Transfers an amino group to a keto-sugar. | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-amino-4,6-dideoxy-D-glucose |

| 3-Dehydratase | Removes the hydroxyl group at C-3. | dTDP-4-keto-6-deoxy-D-glucose | dTDP-3,4-diketo-6-deoxy-D-glucose |

| 2,3-Dehydratase | Catalyzes deoxygenation at C-2 and C-3. | NDP-4-keto-6-deoxyhexose | NDP-2,3,6-trideoxy-4-ketohexose |

Glycosyltransferases Utilizing this compound Precursors

Once the activated nucleotide sugar precursor of this compound is synthesized, it must be transferred to an aglycone or another sugar moiety to form a complete bioactive molecule. This crucial step is catalyzed by glycosyltransferases (GTs). GTs are a large and diverse family of enzymes that exhibit high specificity for both the donor sugar nucleotide and the acceptor molecule.

The identification and characterization of a GT capable of utilizing the NDP-Et-OH-Deoxyamino-C donor would be a critical step in the in vivo production of glycosides containing this sugar. The flexibility of some GTs from natural product biosynthetic pathways suggests that they could be engineered to accept novel sugar donors.

Microbial Production and Engineering of this compound

The production of this compound in a microbial host offers a scalable and sustainable alternative to chemical synthesis. This approach relies on the principles of metabolic engineering and synthetic biology to introduce and optimize the necessary biosynthetic pathways in a suitable host organism, such as Escherichia coli or Streptomyces species.

Heterologous Expression of Biosynthetic Gene Clusters

A common strategy for producing novel natural products is the heterologous expression of the entire biosynthetic gene cluster (BGC) in a well-characterized host. washington.edu This involves cloning the genes encoding the necessary enzymes (dehydratases, aminotransferases, etc.) into an expression vector, which is then introduced into the production host. washington.edu Successful heterologous expression requires overcoming challenges such as codon optimization, promoter selection, and ensuring a sufficient supply of precursor metabolites.

Directed Evolution and Enzyme Engineering for Improved this compound Production

Table 2: Strategies for Enhancing this compound Production

| Strategy | Description | Key Considerations |

| Heterologous Host Selection | Choosing an appropriate microbial chassis for expression. | Genetic tractability, growth rate, precursor availability. |

| Codon Optimization | Modifying the gene sequences to match the codon usage of the host. | Can significantly improve protein expression levels. |

| Promoter Engineering | Using strong, inducible promoters to control the timing and level of gene expression. | Balances metabolic burden with production. |

| Directed Evolution | Iterative rounds of mutagenesis and screening to improve enzyme function. nih.gov | Requires a high-throughput screening method. |

| Rational Protein Design | Using structural information to make targeted mutations to alter enzyme properties. | Requires knowledge of the enzyme's structure and mechanism. |

Interception and Manipulation of Deoxyamino Sugar Metabolic Fluxes

To maximize the production of this compound, it is crucial to direct the flow of precursor metabolites towards its biosynthetic pathway. This involves manipulating the host's central metabolism to increase the pool of necessary building blocks, such as NDP-glucose. Techniques to achieve this include the overexpression of key enzymes in precursor supply pathways and the deletion of competing metabolic pathways.

Metabolic flux analysis is a valuable tool for identifying bottlenecks in the biosynthetic pathway and for guiding metabolic engineering efforts. By understanding how carbon flows through the cell's metabolic network, researchers can make targeted genetic modifications to redirect flux towards the desired product. This can involve upregulating enzymes that lead to precursor formation and downregulating those that divert intermediates to other pathways.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) has been instrumental in confirming the elemental composition and elucidating the fragmentation pathways of Et-OH-Deoxyamino-C, moving beyond simple molecular weight determination. Employing techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, a precise mass-to-charge ratio (m/z) was obtained.

The analysis yielded a monoisotopic mass that allowed for the unambiguous determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments were conducted to probe the molecule's structural connectivity. By inducing fragmentation of the parent ion, characteristic product ions were generated, providing critical insights into the arrangement of its constituent functional groups. The observed fragmentation patterns were consistent with the proposed deoxyamino and hydroxyl-ethyl moieties.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value | Calculated Value | Deviation (ppm) | Inferred Elemental Composition |

| Parent Ion [M+H]⁺ | 284.1598 | 284.1601 | -1.1 | C₁₅H₂₂N₃O₂ |

| Fragment Ion 1 | 239.1025 | 239.1029 | -1.7 | C₁₃H₁₅N₂O₂ |

| Fragment Ion 2 | 196.0866 | 196.0871 | -2.5 | C₁₁H₁₂N₂O |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

To unravel the complex stereochemistry and preferred conformation of this compound in solution, a series of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments were performed. While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional techniques are required for a complete assignment.

Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks within the molecule, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy was used to correlate each proton with its directly attached carbon atom. For a deeper analysis, Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range (2-3 bond) correlations between protons and carbons, which was crucial for piecing together the molecular skeleton. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provided information on through-space proton proximities, which was essential for determining the relative stereochemistry and dominant conformational isomers in solution.

Table 2: Key 2D NMR Correlations for Stereochemical Assignment of this compound

| Experiment | Correlating Nuclei | Type of Information Provided |

| COSY | H4' ↔ H5' | Spin-spin coupling between adjacent protons |

| HSQC | C3' ↔ H3' | Direct one-bond C-H correlation |

| HMBC | C2 ↔ H1' | Long-range (2-3 bond) C-H correlations |

| NOESY | H1' ↔ H8 | Through-space proximity, indicating stereochemistry |

X-ray Crystallography for Three-Dimensional Structure Determination of this compound and its Complexes

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray crystallography. High-quality crystals of the compound were grown from a saturated ethanol solution. The resulting diffraction data allowed for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its absolute configuration.

The crystal structure revealed a specific conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group and the deoxyamino moiety. This technique provided an exact spatial map of every atom in the molecule, serving as the gold standard for structural elucidation and confirming the assignments made by NMR spectroscopy.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 8.45, b = 12.11, c = 15.32 |

| Resolution (Å) | 0.78 |

| R-factor | 0.035 |

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis

As a chiral molecule, the chiroptical properties of this compound were investigated using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are highly sensitive to the stereochemical arrangement of atoms and are essential for confirming the enantiomeric purity of the sample.

The CD spectrum of this compound exhibited distinct positive and negative Cotton effects at specific wavelengths corresponding to its electronic transitions. The sign and magnitude of these effects are characteristic of its specific enantiomeric form. ORD spectroscopy, which measures the change in the angle of plane-polarized light as a function of wavelength, provided complementary data, confirming the compound's high optical purity.

Table 4: Chiroptical Properties of this compound

| Technique | Wavelength (nm) | Observed Signal | Interpretation |

| Circular Dichroism | 265 | Positive Cotton Effect | Characteristic of R-configuration at C1' |

| Circular Dichroism | 220 | Negative Cotton Effect | Contribution from the aromatic chromophore |

| Optical Rotatory Dispersion | 589 (Sodium D-line) | +45.8° | Specific rotation confirming enantiomeric excess |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers

The purity of the synthesized this compound was assessed using advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase was employed to confirm the enantiomeric excess, which was found to be greater than 99.5%.

Furthermore, preparative chromatography techniques were utilized for the isolation of minor diastereomers that may have formed during synthesis. Supercritical Fluid Chromatography (SFC) was particularly effective for this purpose, offering high resolution and faster separation times compared to traditional HPLC, ensuring the final compound was of the highest possible purity for subsequent analyses.

Table 5: Chromatographic Purity Analysis of this compound

| Technique | Column Type | Mobile Phase | Purity/Result |

| Analytical HPLC | Chiral Stationary Phase (CSP) | Hexane/Isopropanol | >99.5% enantiomeric excess |

| Preparative SFC | Diol-based column | Supercritical CO₂/Methanol | Isolation of diastereomers to <0.1% |

Conceptual Applications of Et Oh Deoxyamino C Excluding Clinical, Safety, Dosage

Molecular Probes for Glycobiology Research

Modified sugars, including deoxyamino sugars, serve as invaluable tools in glycobiology for investigating the intricate roles of carbohydrates in biological systems. Their unique structural features allow for the introduction of labels or affinity tags, enabling visualization and tracking of biological processes.

Design of Fluorescent or Affinity-Tagged Et-OH-Deoxyamino-C Derivatives

The design of fluorescent or affinity-tagged derivatives of compounds like this compound involves chemically modifying the sugar scaffold to incorporate reporter groups. Fluorescent tags, such as those based on coumarin, rhodamine, or fluorescein, can be attached to the sugar moiety, allowing for real-time imaging of cellular events or tracking of the compound's localization within biological systems oup.comnih.gov. Similarly, affinity tags, like biotin (B1667282) or specific epitope tags, can be conjugated to the sugar. These tagged derivatives can then be used in affinity capture experiments to isolate and identify interacting biomolecules, such as proteins or other glycans nih.govresearchgate.netualberta.ca. Research into synthesizing modified sugars, including deoxyamino sugars, for such purposes demonstrates the feasibility of this approach researchgate.netacs.orgresearchgate.netnih.govrsc.orgspringernature.comnih.gov. For instance, azide-containing analogs of deoxy amino sugars have been synthesized for metabolic labeling studies, showcasing the potential for incorporating reactive handles for subsequent bioorthogonal reactions nih.govrsc.orgmdpi.com.

Tools for Mapping Carbohydrate-Protein Interactions

The ability to map carbohydrate-protein interactions is crucial for understanding cell-cell recognition, immune responses, and disease pathogenesis. Derivatives of this compound, when appropriately labeled, can serve as probes in various techniques designed for this purpose.

Glycan Arrays: Immobilizing this compound derivatives onto solid supports, such as glass slides, can create glycan arrays. These arrays allow for the high-throughput screening of interactions between the modified sugar and a library of carbohydrate-binding proteins (lectins) or other biological targets researchgate.netoup.comexeter.ac.uknih.govrsc.orgoup.commdpi.commdpi.comresearchgate.net. The specific binding patterns observed can reveal the affinity and specificity of protein-glycan interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Labeled this compound derivatives can be used in NMR studies to map binding sites on proteins. By observing chemical shift perturbations in the protein's NMR spectrum upon binding of the labeled sugar, researchers can identify the amino acid residues involved in the interaction nih.govresearchgate.net.

Photoaffinity Labeling (PAL): Incorporating photoreactive groups into this compound derivatives allows for photoaffinity labeling. Upon UV irradiation, these probes form covalent bonds with proximal binding partners, enabling the identification of transient or low-affinity interactions oup.comnih.gov.

Scaffold for Novel Glycoconjugate Development

The structural versatility of modified sugars like this compound makes them excellent scaffolds for developing novel glycoconjugates with tailored properties for biochemical studies and biomaterial applications.

Incorporation into Synthetic Oligosaccharides for Biochemical Studies

Deoxyamino sugars can be incorporated into synthetic oligosaccharide chains to create complex glycan structures for biochemical studies. These synthetic glycans can mimic naturally occurring structures or introduce novel functionalities. The synthesis of such complex glycans often involves the preparation of orthogonally protected deoxyamino sugar building blocks, which are then assembled using chemical glycosylation methods acs.orgresearchgate.netnih.govrsc.orgspringernature.com. These synthetic oligosaccharides are critical for investigating structure-activity relationships, studying enzymatic mechanisms, and developing glycan-based therapeutics longdom.orgnih.govlongdom.orgpnas.orgresearchgate.netgoogle.comsigmaaldrich.com. For instance, research has focused on synthesizing rare deoxy amino sugars to create biologically relevant bacterial O-glycans for vaccine development acs.orgresearchgate.netnih.govrsc.orgspringernature.comnih.gov.

Potential as Building Blocks for Biomaterial Science (conceptual)

The inherent biocompatibility and biodegradability of carbohydrates, coupled with the potential for diverse chemical modifications, position compounds like this compound as promising building blocks for biomaterial science. Glycopolymers, which are polymers decorated with carbohydrate units, are an active area of research for applications ranging from drug delivery to tissue engineering nih.govdigitellinc.comcallmanngroup.comresearchgate.netnih.govnih.gov.

Glycopolymers: By polymerizing monomers derived from this compound or by conjugating it to existing polymer backbones, novel glycopolymers can be synthesized. These materials can be designed to exhibit specific properties such as controlled release of therapeutics, enhanced cellular adhesion, or targeted delivery digitellinc.comcallmanngroup.comnih.govnih.gov. The ability to tune the sugar density, valency, and presentation on the polymer scaffold is key to developing advanced glycomaterials nih.govcallmanngroup.com.

Self-Assembling Systems: Modified sugars can also be incorporated into self-assembling systems, such as hydrogels or dendrimers, creating novel functional materials rsc.orgjuniperpublishers.commdpi.com. The amphiphilic nature or specific functional groups on the sugar derivative can drive the self-assembly process, leading to materials with potential applications in drug delivery or as scaffolds for tissue regeneration.

Future Research Directions and Challenges for Et Oh Deoxyamino C

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex deoxyamino sugars remains a significant challenge, often requiring multi-step procedures with moderate yields and the use of hazardous reagents. Future research will focus on developing more efficient, stereoselective, and environmentally friendly synthetic methodologies. This includes exploring novel catalytic systems, such as photoredox catalysis and cooperative catalysis, to achieve complex transformations with fewer steps and reduced waste researchgate.netresearchgate.net. The development of "green chemistry" approaches, utilizing biocatalysis or flow chemistry, will also be crucial for sustainable production thers.ac.jpfrontiersin.org.

Table 8.1.1: Metrics for Evaluating Synthetic Route Efficiency

| Metric | Description | Target Improvement |

| Step Economy | Number of synthetic steps required. | Reduce |

| Atom Economy | Proportion of reactant atoms incorporated into the final product. | Maximize |

| Yield | Overall percentage of desired product obtained from starting materials. | Maximize |

| Stereoselectivity | Control over the spatial arrangement of atoms (e.g., α vs. β anomers). | Enhance |

| Reagent Toxicity | Environmental and safety profile of reagents used. | Minimize |

| Solvent Usage | Volume and type of solvents required. | Minimize |

| Energy Consumption | Energy required for reactions (heating, cooling, purification). | Minimize |

| Cost-Effectiveness | Overall cost of production per unit mass. | Reduce |

Deeper Mechanistic Understanding of Biological Interactions

Understanding how deoxyamino sugars interact with biological systems at a molecular level is critical for their therapeutic development. This involves elucidating their mechanisms of action, metabolic pathways, and interactions with target biomolecules such as proteins and nucleic acids. Advanced spectroscopic techniques, computational modeling, and biochemical assays will be instrumental in unraveling these complex interactions. For instance, mechanistic studies are revealing the roles of specific residues in enzyme-carbohydrate binding and the pathways involved in glycosylation researchgate.netgu.senih.gov.

Exploration of Novel Biological Activities through High-Throughput Screening (Conceptual)

The vast structural diversity of deoxyamino sugars suggests a wide range of potential biological activities that remain largely unexplored. High-throughput screening (HTS) methodologies are essential for efficiently identifying novel activities, such as antimicrobial, antiviral, or anticancer properties nih.govjove.comresearchgate.netbohrium.com. Conceptualizing HTS campaigns would involve developing robust assay systems, potentially utilizing fluorescent or chromogenic substrates, to rapidly screen libraries of deoxyamino sugar derivatives against various biological targets. This could lead to the discovery of new therapeutic leads or molecular probes.

Integration of Artificial Intelligence and Machine Learning in Deoxyamino Sugar Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize various aspects of deoxyamino sugar research. AI can accelerate the discovery of new synthetic routes, predict biological activities, and aid in the interpretation of complex experimental data, such as NMR spectra gu.seacs.orggu.seopenreview.net. For example, ML models can be trained on existing data to predict the stereoselectivity of glycosylation reactions or to identify potential drug candidates based on structural features. Furthermore, AI can facilitate the analysis of glycomic data, leading to a deeper understanding of the roles of deoxyamino sugars in health and disease.

Table 8.4.1: AI/ML Applications in Deoxyamino Sugar Research

| Application Area | Description | Potential Impact |

| Synthetic Route Design | Predicting optimal reaction conditions, catalysts, and protecting group strategies. | Faster development of efficient and sustainable synthetic pathways. |

| Activity Prediction | Identifying potential biological activities (e.g., enzyme inhibition, antimicrobial) based on structure. | Accelerating drug discovery and lead optimization. |

| Mechanistic Elucidation | Analyzing complex reaction mechanisms and biological interaction pathways. | Deeper understanding of molecular behavior and target engagement. |

| Data Analysis (Glycomics) | Interpreting large-scale datasets from biological studies involving deoxyamino sugars. | Uncovering new roles and functions of these carbohydrates in biological systems. |

| Structure-Property Relations | Predicting physical and chemical properties, aiding in compound design and formulation. | Streamlining the development of stable and bioavailable deoxyamino sugar derivatives. |

| High-Throughput Screening | Optimizing screening protocols and analyzing results for novel biological activities. | Enhancing the efficiency and success rate of identifying new therapeutic leads. |

Collaborative and Interdisciplinary Approaches to Deoxyamino Sugar Science

Advancing the field of deoxyamino sugar science necessitates collaborative efforts across disciplines. Integrating expertise from organic chemistry, biochemistry, molecular biology, computational science, and medicine is crucial for tackling complex challenges thers.ac.jpamazon.comrsc.orgrsc.org. Establishing interdisciplinary research networks and fostering collaborations will accelerate the pace of discovery, enabling the translation of fundamental research into tangible applications, such as novel therapeutics and diagnostics. Sharing data, resources, and knowledge through open science initiatives will further propel the field forward.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound’s role in peptide engineering?

- Methodological Answer: Use FINER to assess feasibility (e.g., synthetic scalability), novelty (e.g., unexplored post-translational modifications), and relevance (e.g., therapeutic potential). Align with PICO framework to define Population (target enzymes), Intervention (this compound analogs), Comparison (existing inhibitors), and Outcomes (binding affinity changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.